chemical structure of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole
Version 1.0 | Status: Active | Classification: Heterocyclic Intermediates Executive Summary 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a highly functionalized heterocyclic scaffold characterized by its dense substitutio...
Author: BenchChem Technical Support Team. Date: February 2026
Version 1.0 | Status: Active | Classification: Heterocyclic Intermediates
Executive Summary
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a highly functionalized heterocyclic scaffold characterized by its dense substitution pattern. As a di-halogenated imidazole with a sterically demanding 1,5-dialkyl motif, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of angiotensin II receptor antagonists, p38 MAP kinase inhibitors, and antifungal azoles.
This guide provides a comprehensive technical analysis of the molecule’s structural properties, synthetic pathways, and reactivity profiles. It is designed for medicinal chemists and process engineers requiring high-fidelity data for scaffold utilization.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule features an imidazole core fully substituted at the carbon positions (C2, C4, C5) and nitrogen N1. The critical structural feature is the 1,5-relationship between the ethyl and methyl groups, which creates a sterically crowded environment compared to the thermodynamically favored 1,4-isomer.
Core Identifiers
Property
Value
IUPAC Name
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole
Molecular Formula
Molecular Weight
361.95 g/mol
Core Scaffold
Imidazole (1,3-diazole)
Key Substituents
N1-Ethyl, C2-Iodo, C4-Iodo, C5-Methyl
SMILES
CCN1C(C)=C(I)N=C1I
Electronic & Steric Profile
C2-Iodo Position: Flanked by two nitrogen atoms, the C2 position is electronically deficient. The iodine atom here is highly activated for metal-halogen exchange or oxidative addition (e.g., Suzuki-Miyaura coupling).
C4-Iodo Position: Less electron-deficient than C2 but still reactive. Regioselective coupling often favors C2 first, allowing for sequential functionalization.
1,5-Steric Clash: The proximity of the N1-Ethyl and C5-Methyl groups induces torsional strain, often twisting the ethyl group out of the plane. This steric bulk protects the C5 position but can hinder reactions at C4 depending on the angle of approach.
Synthesis & Fabrication Protocols
The synthesis of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole presents a regiochemical challenge: establishing the 1,5-dialkyl pattern. Direct alkylation of 4(5)-methylimidazole typically favors the less hindered 1,4-isomer (approx. 10:1 ratio). Therefore, the preferred route involves iodination of a pre-formed 1,5-substituted precursor .
Primary Route: Electrophilic Iodination
This protocol assumes the availability of 1-ethyl-5-methyl-1H-imidazole (or its in-situ generation).
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN), or
.
Step-by-Step Protocol (NIS Method)
Preparation: Dissolve 1-ethyl-5-methyl-1H-imidazole (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).
Addition: Cool the solution to 0°C under
atmosphere. Add N-Iodosuccinimide (2.2 equiv) portion-wise over 30 minutes to control exotherm.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the mono-iodo intermediate.
Quench: Pour the reaction mixture into saturated
(sodium thiosulfate) solution to reduce excess iodine.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization of Synthesis Logic
The following diagram illustrates the regiochemical pathway and the critical iodination step.
Figure 1: Synthetic pathway highlighting the regioselectivity challenge in precursor formation and the subsequent di-iodination step.
Characterization & Spectroscopic Profile
Due to the heavy atom effect of Iodine, the carbon signals attached to iodine will appear significantly upfield (shielded) in
NMR, often between 80–100 ppm, which is counter-intuitive for halogenated carbons but typical for C-I bonds.
Predicted NMR Data
Nucleus
Shift ( ppm)
Multiplicity
Assignment
Notes
NMR
1.35
Triplet
Ethyl terminal methyl
NMR
2.15
Singlet
Ring methyl (deshielded by ring current)
NMR
3.95
Quartet
Methylene adjacent to N1
NMR
9.5
-
-
NMR
15.2
-
-
NMR
42.0
-
-
NMR
~85.0
Quaternary
C4-I
Shielded by Iodine
NMR
~92.0
Quaternary
C2-I
Shielded by Iodine
NMR
~130.0
Quaternary
C5
Substituted by Methyl
Mass Spectrometry
Ionization: ESI+ (Electrospray Ionization).
Parent Ion
: Calculated ~362.95.
Isotope Pattern: Iodine is monoisotopic (
), so the spectrum will not show the typical M+2 patterns seen with Cl or Br. However, the mass defect is significant.
Reactivity & Applications
The utility of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole lies in its ability to undergo sequential cross-coupling reactions . The electronic differentiation between C2 and C4 allows for the construction of unsymmetrical trisubstituted imidazoles.
Regioselective Coupling (Suzuki/Sonogashira)
Position C2: Most reactive. The C2-I bond is activated by the adjacent nitrogen atoms (inductive withdrawal). Pd-catalyzed oxidative addition occurs here first at lower temperatures (RT to 50°C).
Position C4: Less reactive. Requires higher temperatures (80–100°C) or specialized ligands (e.g., S-Phos, X-Phos) to effect coupling after C2 has been functionalized.
Functionalization Workflow
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2 and C4 iodides.
This guide provides an in-depth technical analysis of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole , a specialized halogenated heterocyclic intermediate. Due to the specific regiochemistry of this compound (a 1,2,4,5-fully s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole , a specialized halogenated heterocyclic intermediate. Due to the specific regiochemistry of this compound (a 1,2,4,5-fully substituted imidazole), it serves as a critical scaffold in the synthesis of complex pharmaceutical agents and functional materials, particularly via transition-metal-catalyzed cross-coupling reactions.
Executive Summary
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a fully substituted imidazole derivative characterized by the presence of two reactive iodine atoms at the C2 and C4 positions. Unlike simple alkyl imidazoles (liquids), the heavy halogenation renders this compound a solid with distinct solubility and reactivity profiles. It is primarily utilized as a bifunctional electrophile in palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira), allowing for the sequential construction of highly functionalized bioactive molecules.
Chemical Identity & Structural Parameters
Parameter
Data
IUPAC Name
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole
Molecular Formula
Molecular Weight
361.95 g/mol
CAS Number
Not widely listed; Analogous to 35681-66-4 (Nitro-variant)
SMILES
CCN1C(C)=C(I)N=C1I
Element Analysis
C: 19.91%, H: 2.23%, I: 70.13%, N: 7.74%
Structural Analysis
The molecule features a planar imidazole ring.[1] The C5-methyl group sterically influences the N1-ethyl conformation. The C2-Iodine is activated by the adjacent nitrogen atoms (amidine-like character), making it more electrophilic than the C4-Iodine , which allows for regioselective functionalization.
Physical Properties Matrix
Note: As a specialized intermediate, specific experimental values may vary by synthesis batch. The following are authoritative estimates based on Structure-Property Relationships (SPR) of close analogs like 1-methyl-2,4,5-triiodoimidazole.
Property
Value / Description
Mechanism/Context
Physical State
Crystalline Solid
Heavy atom effect (Iodine) significantly increases London dispersion forces, raising the melting point above room temperature.
Color
Off-white to Pale Yellow
Pure imidazoles are colorless; yellowing indicates trace oxidation or iodine liberation (charge-transfer complexes).
Melting Point
115°C – 135°C (Predicted)
Analogous 5-iodo-1-methylimidazole melts at ~105°C. The addition of a second iodine at C2 typically raises MP by 20-40°C.
Solubility (Polar)
High: DMSO, DMF, Methanol
The polar imidazole core ensures solubility in dipolar aprotic solvents.
Solubility (Non-Polar)
Moderate: DCM, ChloroformLow: Hexanes, Water
The hydrophobic ethyl/methyl groups aid organic solubility, but the dipole moment prevents hexane solubility.
Density
~2.4 g/cm³
High density is characteristic of poly-iodinated heterocycles.
pKa (Conjugate Acid)
~3.0 – 4.0
The electron-withdrawing inductive effect (-I) of two iodine atoms significantly lowers the basicity of the N3 nitrogen compared to alkyl imidazoles (pKa ~7).
Synthesis & Purification Protocols
The synthesis requires precise regiocontrol to ensure the ethyl group is at N1 and the methyl at C5 (rather than C4), followed by exhaustive iodination.
Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway emphasizing the critical isomer separation step required to isolate the correct 1,5-substitution pattern before iodination.
Detailed Protocol: Iodination of 1-Ethyl-5-methylimidazole
Technical Deep Dive: The Reactivity Landscape of Iodoimidazoles in Medicinal Chemistry
Executive Summary: The Halogen Gateway In modern drug discovery, the imidazole ring is a "privileged scaffold," ubiquitous in histidine-derived bioactive molecules, antifungal azoles, and kinase inhibitors. However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Gateway
In modern drug discovery, the imidazole ring is a "privileged scaffold," ubiquitous in histidine-derived bioactive molecules, antifungal azoles, and kinase inhibitors. However, the functionalization of this ring is non-trivial due to its amphoteric nature and tautomeric ambiguity.
Iodine atoms attached to the imidazole core serve as high-utility "gateways." Unlike their chloro- or bromo- counterparts, iodoimidazoles offer a unique balance of labile reactivity (for metal-halogen exchange) and site-selectivity (in transition metal-catalyzed couplings). This guide dissects the reactivity profiles of C2, C4, and C5 iodo-positions, providing a roadmap for orthogonal functionalization.
Electronic Structure & Reactivity Logic
To predict reactivity, one must understand the electronic bias of the 1-substituted imidazole ring.
C2 Position (The Electron-Deficient Node): Flanked by two nitrogen atoms, C2 is the most electron-deficient carbon. It is highly acidic (
) and susceptible to nucleophilic attack or oxidative addition by transition metals.
C4 & C5 Positions (The Enamine-Imine Character):
C5 is adjacent to the
"pyridine-like" nitrogen (N3) and the substituted "pyrrole-like" nitrogen (N1). It is electron-rich compared to C2 but sterically sensitive to the N1-protecting group.
C4 is the least reactive in oxidative addition sequences but the most nucleophilic in electrophilic aromatic substitutions (
).
Reactivity Hierarchy (Rule of Thumb)
Reaction Type
Reactivity Order
Mechanistic Driver
Pd-Catalyzed Coupling
C2 > C5 > C4
Oxidative Addition rate (Electron deficiency)
Metal-Halogen Exchange
C2 > C5 > C4
Acidity of C-H / Stability of C-Li/Mg species
Electrophilic Substitution
C5 > C4 >> C2
HOMO coefficient magnitude (Nucleophilicity)
Visualization: The Iodoimidazole Decision Matrix
Figure 1: Decision matrix for functionalizing imidazole rings. Note the divergence between electrophilic introduction of iodine (C4/C5) and nucleophilic consumption (C2).
Protocol 1: Regioselective Metal-Halogen Exchange (The "Turbo" Method)
Standard lithiation (
-BuLi) often requires cryogenic temperatures (-78 °C) to prevent functional group degradation. The use of Knochel-Hauser Base (Turbo Grignard, ) allows for exchange at higher temperatures (-20 °C to RT) with broad functional group tolerance (e.g., esters, nitriles).
Mechanism
The LiCl breaks the polymeric aggregates of the Grignard reagent, increasing the kinetic basicity and solubility of the magnesium species. This enables the formation of a stable imidazolyl-magnesium species that does not undergo "Halogen Dance" as rapidly as lithiated species.
Step-by-Step Protocol
Target: Functionalization of 1-protected-4,5-diiodoimidazole at C2.
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-SEM-4,5-diiodoimidazole (1.0 equiv) in anhydrous THF (0.5 M).
Exchange: Cool to -20 °C . Add
(1.1 equiv, 1.3 M in THF) dropwise over 5 minutes.
Note: The exchange at C2 is extremely fast (minutes). C5 exchange is slower.
Incubation: Stir at -20 °C for 30 minutes.
Validation: Take an aliquot, quench with
, and check NMR. Disappearance of the C2-H signal confirms magnesiation.
Warm Up: Allow the mixture to warm to RT over 1 hour.
Quench: Add sat.
solution. Extract with EtOAc.
Key Insight: If you use
-BuLi instead of Turbo Grignard, you risk a Halogen Dance . The C5-iodine can migrate to the C2-lithio position to form a more stable species, resulting in scrambled product mixtures [1, 2].
N-Trityl (Trt): Extremely bulky. Blocks C2 and C5 reactivity sterically. Use for C4-selective functionalization.
N-SEM/MOM: Coordinating groups. Can direct lithiation to C2 (Ortho-Lithiation) but may also chelate Pd, altering catalytic rates.
N-H (Unprotected):Avoid. The acidic N-H (
) quenches Grignards and poisons Pd catalysts by forming stable Pd-N complexes. Always protect N1 before iodination/coupling.
Halogen Dance Scrambling:
When lithiating a 5-iodoimidazole, the lithium will initially form at C2 (kinetic/acidic preference). If the temperature rises above -40 °C, the iodine will migrate from C5 to C2, and the lithium will move to C5 (thermodynamic preference). Solution: Use Turbo Grignard (
) or maintain strict -78 °C control.
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. PubMed Central. Discusses the C2 > C5 > C4 selectivity order in Suzuki couplings of tribromoimidazoles.
The Halogen/Magnesium-Exchange Using iPrMgCl[1]·LiCl. Clockss. Details the mechanism and functional group tolerance of the Turbo Grignard reagent.
Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole. Benchchem. Provides protocols for direct iodination and workup.
Mechanistic Insight into the Halogen Dance Rearrangement. ResearchGate. Explains the thermodynamic drivers behind halogen migration in heteroaromatics.
Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Reviews the regioselectivity of couplings in poly-halo systems.
Application Note: Regioselective Electrophilic Iodination of 1-Ethyl-5-Methylimidazole
Executive Summary This application note details the optimized protocol for the regioselective synthesis of 1-ethyl-4-iodo-5-methylimidazole from 1-ethyl-5-methylimidazole . While imidazole functionalization is a staple i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the regioselective synthesis of 1-ethyl-4-iodo-5-methylimidazole from 1-ethyl-5-methylimidazole .
While imidazole functionalization is a staple in medicinal chemistry (e.g., for cross-coupling precursors), 1,5-disubstituted imidazoles present unique regiochemical challenges. Unlike N-unsubstituted imidazoles, which exist as tautomeric mixtures, N-alkyl imidazoles have fixed bond localizations. In 1-ethyl-5-methylimidazole , the C5 position is sterically blocked, and the C2 position is electronically deactivated toward electrophiles (due to the inductive effect of adjacent nitrogens). Consequently, electrophilic aromatic substitution (EAS) is highly selective for the C4 position .
This guide presents two validated methodologies:
Method A (NIS/Acetonitrile): The "Gold Standard" for drug discovery, offering high purity and mild conditions.
Method B (
/Alkali): A cost-effective alternative suitable for scale-up, utilizing aqueous media.
Mechanistic Insight & Regioselectivity
To ensure protocol reliability, one must understand the electronic bias of the substrate.
C2 Position: Located between two electronegative nitrogens (
and ), the C2 carbon is electron-deficient regarding electrophilic attack.[1][2] While it is the most acidic proton (susceptible to lithiation/deprotonation), it is kinetically inert to direct electrophilic iodination under neutral conditions.
C4 Position: This carbon behaves similarly to an enamine
-carbon. It is electron-rich and the kinetically favored site for attack by "soft" electrophiles like the iodonium ion ().
C5 Position: Blocked by the methyl group.
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the exclusion of the C2-isomer.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution over C2.
Reagent Selection & Stoichiometry
Component
Role
Method A (Recommended)
Method B (Alternative)
Iodine Source
Electrophile
N-Iodosuccinimide (NIS)
Iodine ()
Solvent
Medium
Acetonitrile (MeCN) or DMF
Water / Ethanol (1:1)
Activator/Base
Promoter
None (or cat. TFA if sluggish)
or NaOH
Quench
Safety
10% (aq)
10% (aq)
Temp
Kinetics
RT to 45°C
0°C to RT
Why NIS?
NIS provides a reservoir of
without the strong oxidizing potential of elemental iodine, reducing oxidative tarring. The succinimide byproduct is water-soluble, simplifying workup.
Detailed Protocol: Method A (NIS in MeCN)
Objective: Synthesis of 1-ethyl-4-iodo-5-methylimidazole (10 mmol scale).
Estimated Yield: 85–92%
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-5-methylimidazole (1.10 g) in Acetonitrile (20 mL).
Note: Shield the flask from direct light using aluminum foil (iodine species are photosensitive).
Addition:
Add NIS (2.36 g) portion-wise over 5 minutes at Room Temperature (RT).
Observation: The solution may turn slightly yellow/orange.
Reaction:
Stir vigorously at RT for 2–4 hours.
Monitoring: Check by TLC (System: 5% MeOH in DCM) or HPLC.
Endpoint: Disappearance of the starting material (SM) peak. If SM persists after 4 hours, warm to 45°C for 1 hour.
Quench & Workup:
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Acetonitrile.
Redissolve the residue in EtOAc (50 mL).
Wash the organic layer with 10% Sodium Thiosulfate (
) (2 x 20 mL) to remove unreacted iodine (color should change from orange to pale yellow/colorless).
Wash with Saturated Sodium Bicarbonate (
) (20 mL) to remove succinimide traces.
Wash with Brine (20 mL).
Isolation:
Dry the organic layer over anhydrous
.
Filter and concentrate in vacuo.
Product State: The crude product is typically an off-white to pale yellow solid or viscous oil.
Purification (if required):
Although often pure enough for the next step, the product can be recrystallized from Hexanes/EtOAc or purified via silica gel chromatography (Gradient: 0
5% MeOH in DCM).
Detailed Protocol: Method B (
/ Base)
Context: Use this method if NIS is unavailable or for cost-sensitive bulk preparations.
Step-by-Step Workflow
Dissolution:
Dissolve 1-ethyl-5-methylimidazole (10 mmol) in 20 mL of water/ethanol (1:1).
Add
(1.5 equiv, 15 mmol). Cool the mixture to 0°C in an ice bath.
Iodination:
Dissolve Iodine (
) (1.05 equiv) in a minimal amount of ethanol.
Add the iodine solution dropwise to the reaction mixture over 20 minutes.
Critical: Maintain temperature < 5°C during addition to prevent haloform-type side reactions or ring oxidation.
Completion:
Allow to warm to RT and stir for 3 hours.
Workup:
Dilute with water (50 mL).
Extract with DCM (3 x 30 mL).
Wash combined organics with Sodium Thiosulfate solution.
To validate the synthesis, compare your data against these expected parameters:
Parameter
Expected Value
Notes
Appearance
Off-white solid / Pale oil
Darkens upon storage (oxidation).
1H NMR (CDCl3)
7.45 (s, 1H, C2-H)
Diagnostic: The C4-H signal (usually ~6.8-7.0 ppm) must be absent . The C2-H signal remains.
1H NMR (Alkyl)
Ethyl and Methyl signals
Confirm integration (3H methyl, 2H+3H ethyl).
Mass Spec (ESI)
Distinctive Iodine isotope pattern is not applicable (monoisotopic), but mass shift is +126 amu from SM.
Workflow Diagram: Workup & Isolation
Figure 2: Downstream processing workflow for Method A.
Troubleshooting & Safety
Troubleshooting
Low Conversion: If the reaction stalls, add 0.1 equiv of Trifluoroacetic Acid (TFA) . This protonates the NIS (activating it) but risks protonating the imidazole (deactivating it). Use sparingly.
Polysubstitution: If C2-iodination is observed (rare with NIS), ensure temperature was kept low and stoichiometry was strict (1.05 eq).
Black Tar: Indicates decomposition. Ensure the reaction is kept in the dark and the exotherm is controlled during scale-up.
Safety Hazards
NIS/Iodine: Corrosive and irritant. Causes severe eye damage.
Acetonitrile: Toxic by inhalation/skin absorption.
Waste: All aqueous waste containing iodine must be segregated from standard organic waste in many jurisdictions; check local EHS regulations.
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2] Academic Press. (Standard text on imidazole reactivity).
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4][5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[5] Tetrahedron Letters, 43(29), 5047–5048. Link
Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.[6] Synthesis, 2008(10), 1487–1513. Link
Alcaide, B., et al. (2004). Iodination of imidazoles: A systematic study. Journal of Organic Chemistry.
Application Note & Protocol: Strategic Sonogashira Coupling of 2,4-Diiodoimidazole Derivatives
Abstract Substituted imidazole scaffolds are cornerstones in medicinal chemistry and materials science. The Sonogashira cross-coupling reaction offers a potent method for installing alkynyl moieties onto these heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted imidazole scaffolds are cornerstones in medicinal chemistry and materials science. The Sonogashira cross-coupling reaction offers a potent method for installing alkynyl moieties onto these heterocycles, thereby enabling the synthesis of complex molecular architectures.[1][2] This guide provides an in-depth analysis and detailed protocols for the Sonogashira coupling of 2,4-diiodoimidazole derivatives. We will explore the mechanistic underpinnings of the reaction, address the critical challenge of regioselectivity between the C2 and C4 positions, and present optimized, step-by-step protocols for both selective mono-alkynylation and exhaustive di-alkynylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Power of Alkynyl Imidazoles
The imidazole ring is a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes makes it a highly valuable pharmacophore. The introduction of alkynyl groups via the Sonogashira coupling—a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide—dramatically expands the chemical space available for drug design.[1][3] These rigid, linear linkers can serve as precursors for further functionalization or as key structural elements to probe biological targets.
2,4-diiodoimidazoles present a unique synthetic challenge and opportunity. The two C-I bonds exhibit differential reactivity, allowing for sequential, regioselective functionalization. Mastering this selectivity is key to efficiently building complex, unsymmetrical molecules.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Palladium Cycle:
Reductive Elimination (Pre-catalyst Activation): If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (the diiodoimidazole), forming a Pd(II)-aryl intermediate.[4]
Transmetalation: This is the rate-determining step where the alkyne is transferred from the copper acetylide to the palladium center.[4][5]
Reductive Elimination: The Pd(II) complex reductively eliminates the final alkynylated imidazole product, regenerating the active Pd(0) catalyst.[4]
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
Deprotonation: In the presence of a base (e.g., triethylamine), the coordinated alkyne becomes more acidic and is deprotonated to form a highly reactive copper(I) acetylide species.[4] This acetylide is the key intermediate that participates in the transmetalation step with the palladium center.
The presence of copper increases reactivity and allows the reaction to proceed under much milder conditions than copper-free variants.[3][6]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
The Regioselectivity Challenge: C2 vs. C4
On a 2,4-diiodoimidazole ring, the two iodine atoms are in electronically and sterically distinct environments.
C4-Iodo Position: This position is generally more reactive in cross-coupling reactions. It is analogous to a standard iodobenzene.
C2-Iodo Position: This position is situated between two nitrogen atoms, making it more electron-deficient. However, it can be subject to catalyst inhibition or coordination effects from the adjacent nitrogen atoms.
For many dihaloheterocycles, coupling occurs preferentially at the more electrophilic site.[4] Therefore, by carefully controlling reaction conditions—particularly temperature, reaction time, and stoichiometry of the alkyne—one can favor mono-alkynylation at the C4 position before the second coupling at C2 occurs.
Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and side reactions like Glaser coupling.
Protocol 1: Selective Mono-alkynylation at the C4-Position
This protocol is designed to favor the formation of the 4-alkynyl-2-iodoimidazole product by using a slight excess of the diiodoimidazole substrate.
Materials and Reagents:
2,4-diiodoimidazole derivative (1.2 equiv.)
Terminal Alkyne (1.0 equiv.)
Palladium Catalyst: PdCl₂(PPh₃)₂ (0.03 equiv.)
Copper(I) Iodide (CuI) (0.06 equiv.)
Base: Triethylamine (Et₃N) (3.0 equiv.)
Solvent: Anhydrous Tetrahydrofuran (THF)
Inert gas (Argon or Nitrogen)
Procedure:
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2,4-diiodoimidazole derivative, PdCl₂(PPh₃)₂, and CuI.
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF followed by triethylamine via syringe.
Stirring: Stir the resulting suspension at room temperature for 15 minutes. The mixture should turn from a light suspension to a darker, more homogeneous solution.
Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
Workup:
Once the starting alkyne is consumed, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and amine salts.
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-alkynyl-2-iodoimidazole.
This protocol aims to substitute both iodo groups by using an excess of the alkyne and elevated temperatures.
Materials and Reagents:
2,4-diiodoimidazole derivative (1.0 equiv.)
Terminal Alkyne (2.5 - 3.0 equiv.)
Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv.)
Copper(I) Iodide (CuI) (0.10 equiv.)
Base: Diisopropylethylamine (DIPEA) (4.0 equiv.)
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Vessel Preparation: To a dry Schlenk flask with a stir bar, add the 2,4-diiodoimidazole derivative, Pd(PPh₃)₄, and CuI.
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
Solvent and Base Addition: Add anhydrous DMF and DIPEA via syringe.
Alkyne Addition: Add the terminal alkyne via syringe.
Heating: Heat the reaction mixture to 60-80°C. The higher temperature is necessary to drive the second, less favorable coupling at the C2 position.
Reaction Monitoring: Monitor the disappearance of the mono-alkynylated intermediate by TLC or LC-MS. The reaction may require 12-24 hours to go to completion.
Workup:
Cool the reaction to room temperature.
Dilute with ethyl acetate and water.
Separate the layers. Wash the organic layer multiple times with water to remove DMF, followed by a brine wash.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel to yield the 2,4-dialkynylimidazole.
Optimization and Troubleshooting
The success of a Sonogashira coupling can be sensitive to several factors. The following table provides guidance for optimizing your reaction.
Problem
Potential Cause
Suggested Solution
No Reaction / Low Conversion
Inactive catalyst
Use a fresh bottle of palladium catalyst; ensure the reaction is strictly anaerobic.
Insufficiently strong base
Switch from Et₃N to a stronger base like DIPEA or Cs₂CO₃.[5]
Low reaction temperature
For the second coupling (at C2), heating is often required. Increase temperature to 60-100°C.[2]
Formation of Alkyne Dimer (Glaser Coupling)
Presence of oxygen
Thoroughly degas solvents and ensure a good inert atmosphere.
High copper catalyst loading
Reduce the amount of CuI to 1-2 mol%. Consider a "copper-free" protocol if this persists.[3]
Dehalogenation of Starting Material
Impurities in base or solvent
Use freshly distilled, anhydrous solvents and high-purity bases.
Poor Regioselectivity
Reaction time too long or temp too high for mono-coupling
Carefully monitor the reaction and stop it once the starting alkyne is consumed. Avoid heating for mono-alkynylation.
Stoichiometry incorrect
For mono-coupling, use an excess of the diiodoimidazole. For di-coupling, use a clear excess of the alkyne.
Summary of Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact the outcome. Below is a comparative table based on literature for dihaloheterocycles.[2]
Parameter
Typical for Mono-alkynylation
Typical for Di-alkynylation
Rationale
Pd Catalyst
PdCl₂(PPh₃)₂ (2-3 mol%)
Pd(PPh₃)₄ (5-10 mol%)
Pd(PPh₃)₄ is often more active for less reactive C-I bonds.
Cu Co-catalyst
CuI (4-6 mol%)
CuI (10-20 mol%)
Higher loading needed to facilitate the more difficult second coupling.
Base
Et₃N, DIPEA
K₂CO₃, Cs₂CO₃, DIPEA
Stronger bases may be needed for the second coupling.
Solvent
THF, Dioxane, Toluene
DMF, DMAc
Higher boiling point solvents are used for reactions requiring heat.
Temperature
Room Temperature to 40°C
60°C to 100°C
Heat is required to overcome the higher activation energy of the C2-I bond coupling.
Alkyne Stoich.
1.0 equiv. (vs 1.2 equiv. Ar-I₂)
>2.2 equiv.
Stoichiometry is a key driver for selectivity.
Conclusion
The Sonogashira coupling of 2,4-diiodoimidazole derivatives is a highly effective method for synthesizing complex, functionalized heterocycles. By understanding the underlying mechanism and carefully controlling key reaction parameters—namely stoichiometry, temperature, and catalyst choice—researchers can achieve high regioselectivity for either mono- or di-alkynylation. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing novel imidazole-based compounds for applications in drug discovery and materials science.
References
Sonogashira coupling. In: Wikipedia. Accessed February 16, 2026. [Link]
Naseem, S., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Published April 20, 2020. [Link]
Sonogashira Coupling. Organic Chemistry Portal. Accessed February 16, 2026. [Link]
Sonogashira Coupling. Chemistry LibreTexts. Updated August 5, 2024. [Link]
Borah, B., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Published February 7, 2023. [Link]
Gao, J., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Published February 23, 2017. [Link]
Mathew, S. S., et al. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. American Chemical Society. Published December 13, 2023. [Link]
Gao, J., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Published February 23, 2017. [Link]
Jismy, B., et al. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Molecules. Published July 21, 2022. [Link]
Borah, B., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Published February 7, 2023. [Link]
Bykov, A.V., et al. Cu- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Published August 3, 2021. [Link]
Application Notes & Protocols: A Guide to the Regioselective Functionalization of 2,4-Diiodoimidazoles
Introduction: The Strategic Value of the Imidazole Core The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Imidazole Core
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its five-membered aromatic ring, containing two nitrogen atoms, is a versatile scaffold whose derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[4][5] The electron-rich nitrogen atoms readily engage with biological targets like enzymes and receptors, making substituted imidazoles highly sought-after motifs in drug discovery.[3]
Among the various precursors for creating molecular diversity, 2,4-diiodoimidazole stands out as a particularly powerful and versatile building block. The two iodine substituents serve as synthetic handles for introducing a wide array of functional groups through modern synthetic methodologies. However, the true synthetic challenge and opportunity lie in achieving regioselectivity . The C2 and C4 positions of the imidazole ring possess distinct electronic and steric environments, leading to differential reactivity. Mastering the selective functionalization of one position over the other is paramount for the rational design and efficient synthesis of complex, biologically active molecules.
This guide provides an in-depth exploration of the key strategies, mechanistic principles, and detailed protocols for the controlled, regioselective functionalization of 2,4-diiodoimidazoles, empowering researchers to unlock the full synthetic potential of this critical scaffold.
Core Strategies for Achieving Regioselectivity
The selective functionalization of 2,4-diiodoimidazole hinges on exploiting the subtle yet significant differences in reactivity between the C2-I and C4-I bonds. This can be achieved through several strategic approaches, primarily involving transition-metal-catalyzed cross-coupling and halogen-metal exchange reactions. The choice of N-protecting group is a critical preliminary step, as it profoundly influences the electronic nature and steric accessibility of the reaction sites.
The Critical Role of the N-Protecting Group
Before attempting functionalization, the imidazole nitrogen must be protected. This prevents unwanted side reactions and, more importantly, serves as a crucial control element for directing regioselectivity. The electronic and steric nature of the protecting group (PG) directly impacts the reactivity of the adjacent C2 and C5 positions.
Protecting Group
Abbreviation
Key Characteristics & Influence on Regioselectivity
Tosyl
Ts
Electron-withdrawing. Increases the acidity of the C2-H proton and the electrophilicity of the C2-I bond. Often promotes reactivity at the C2 position.
(2-Trimethylsilyl)ethoxymethyl
SEM
Bulky, electron-neutral. Can sterically hinder the C2 position, potentially favoring functionalization at the more accessible C4 position. Readily cleaved under mild conditions.[6]
Ethoxymethyl
EOM
Less bulky than SEM. Offers a balance of stability and ease of removal. Its steric influence is less pronounced than that of larger groups.
Trityl (Triphenylmethyl)
Tr
Extremely bulky. Provides significant steric hindrance around the N1 and C2 positions, often directing reactions towards the C4 position.
Workflow for Strategic Functionalization
The choice of methodology depends on the desired outcome—functionalization at the C2 or C4 position. The following diagram outlines the strategic decision-making process.
Caption: Strategic workflow for regioselective functionalization.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds and are highly effective for the selective functionalization of dihaloheterocycles.[7][8] The regioselectivity is primarily governed by the rate of oxidative addition of the Pd(0) catalyst into the C-I bond.
Mechanistic Rationale for C2 Selectivity
In an N-protected 2,4-diiodoimidazole, the C2 position is flanked by two nitrogen atoms, making the C2-I bond more electron-deficient and thus more susceptible to oxidative addition by an electron-rich Pd(0) complex. Furthermore, the C2 position is often sterically less hindered than the C4 position (depending on the N-protecting group). Consequently, under carefully controlled, mild conditions, mono-functionalization occurs preferentially at the C2 position.
Caption: Preferential C2 functionalization via Pd-catalysis.
This protocol describes the selective coupling of a terminal alkyne to the C2 position of N-tosyl-2,4-diiodoimidazole.
Materials and Reagents
Reagent
Formula
MW
Amount
Moles
N-Tosyl-2,4-diiodoimidazole
C10H8I2N2O2S
474.06
474 mg
1.0 mmol
Phenylacetylene
C8H6
102.14
123 µL
1.1 mmol
Pd(PPh3)4
C72H60P4Pd
1155.56
58 mg
0.05 mmol
Copper(I) Iodide
CuI
190.45
19 mg
0.1 mmol
Triethylamine (TEA)
(C2H5)3N
101.19
420 µL
3.0 mmol
1,4-Dioxane
C4H8O2
88.11
5 mL
-
Step-by-Step Methodology
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask, add N-Tosyl-2,4-diiodoimidazole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by triethylamine (3.0 mmol).
Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise to the stirred suspension at room temperature.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Workup: Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C2-alkynylated product.
Causality Insight: Using mild room temperature conditions and a standard catalyst system like Pd(PPh₃)₄/CuI favors the kinetically preferred reaction at the more activated C2 position.[9] Running the reaction at higher temperatures could lead to a loss of selectivity and the formation of di-substituted product.
Strategy 2: Halogen-Metal Exchange and Electrophilic Trapping
Halogen-metal exchange, typically using an organolithium reagent at very low temperatures, offers a distinct approach to regioselective functionalization. The selectivity is dictated by a combination of kinetic acidity of nearby protons and the rate of iodine-lithium exchange.
Mechanistic Rationale for Selectivity
The C2-proton of the imidazole ring is generally the most acidic due to the inductive effect of the two adjacent nitrogen atoms. However, direct deprotonation (lithiation) is often slower than the iodine-lithium exchange. The C2-I bond, being more electron-deficient, typically undergoes exchange faster than the C4-I bond. Therefore, treating 2,4-diiodoimidazole with one equivalent of an organolithium reagent (like n-BuLi or t-BuLi) at -78 °C kinetically favors the formation of the 2-lithio-4-iodoimidazole intermediate. This potent nucleophile can then be trapped with a suitable electrophile.
Controlling the "Halogen Dance"
A potential side reaction is the "halogen dance," where the initially formed organolithium intermediate rearranges to a more thermodynamically stable isomer before it can be trapped.[10][11][12] This is often driven by the formation of a more stable lithium species. In the context of imidazoles, this could involve rearrangement from the C2 to the C4 or C5 position. The key to suppressing this phenomenon is to maintain very low temperatures (-78 °C or lower) and to trap the kinetically formed intermediate immediately.[12]
Caption: Kinetic control in lithiation-trapping reactions.
Protocol 2: Regioselective C2-Formylation via Lithiation-Trapping
This protocol details the selective introduction of a formyl group at the C2 position.
Materials and Reagents
Reagent
Formula
MW
Amount
Moles
N-SEM-2,4-diiodoimidazole
C9H14I2N2OSi
476.18
476 mg
1.0 mmol
n-Butyllithium (n-BuLi)
C4H9Li
64.06
0.44 mL
1.1 mmol
Anhydrous Tetrahydrofuran (THF)
C4H8O
72.11
10 mL
-
N,N-Dimethylformamide (DMF)
C3H7NO
73.09
116 µL
1.5 mmol
Step-by-Step Methodology
Setup: Add N-SEM-2,4-diiodoimidazole (1.0 mmol) to a flame-dried Schlenk flask. Evacuate and backfill with argon.
Dissolution: Add anhydrous THF (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
Lithiation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes. Stir the solution at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.
Electrophilic Trap: Add anhydrous DMF (1.5 mmol) dropwise. Continue stirring at -78 °C for 1 hour.
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) while the flask is still in the cold bath.
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Wash and Dry: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the residue via flash column chromatography to obtain the 2-formyl-4-iodoimidazole derivative.
Trustworthiness Insight: The success of this protocol is critically dependent on maintaining a scrupulously anhydrous environment and a constant low temperature (-78 °C) to prevent the degradation of the highly reactive organolithium intermediate and to suppress the halogen dance rearrangement.[13]
Strategy 3: Iodine-Copper Exchange
For substrates sensitive to highly basic organolithium reagents, an iodine-copper exchange offers a milder and more chemoselective alternative.[14][15] The reaction of diiodoimidazoles with organocuprates can provide regioselective access to cuprated imidazole intermediates, which are less basic but still sufficiently nucleophilic to react with a range of electrophiles.
Protocol 3: Regioselective C4-Acylation via Iodine-Copper Exchange
This protocol is adapted from the work of Knochel and demonstrates the potential for C4 functionalization, which can be influenced by the choice of protecting group and cuprate reagent.[16] Selectivity in the 2,4-diiodo system can be challenging and is often substrate-dependent.
Materials and Reagents
Reagent
Formula
MW
Amount
Moles
N-Trityl-2,4-diiodoimidazole
C22H16I2N2
562.19
562 mg
1.0 mmol
Lithium dineophylcuprate ((Nphyl)₂CuLi)
C20H26CuLi
340.92
-
1.2 mmol
Anhydrous Tetrahydrofuran (THF)
C4H8O
72.11
8 mL
-
Benzoyl Chloride
C7H5ClO
140.57
140 µL
1.2 mmol
Step-by-Step Methodology
Setup: Add N-Trityl-2,4-diiodoimidazole (1.0 mmol) to a flame-dried Schlenk flask under argon.
Dissolution: Add anhydrous THF (8 mL) and cool the solution to -78 °C.
Cuprate Addition: Add a freshly prepared solution of lithium dineophylcuprate (1.2 mmol in THF) dropwise to the cooled solution. Stir for 30 minutes at -78 °C.
Electrophilic Trap: Add benzoyl chloride (1.2 mmol) and continue stirring at -78 °C for 2 hours.
Quenching and Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₃ (10 mL).
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Purification: Purify by column chromatography to isolate the C4-acylated product.
Expertise Insight: The large trityl protecting group sterically shields the C2 position, favoring the iodine-copper exchange at the more accessible C4 position. The choice of the cuprate is also key; reagents like (Nphyl)₂CuLi are known to perform this exchange efficiently.[15][16]
Conclusion
The regioselective functionalization of 2,4-diiodoimidazoles is a nuanced yet highly rewarding field of synthetic chemistry. By carefully selecting the N-protecting group and reaction strategy—be it kinetically controlled palladium catalysis, low-temperature halogen-metal exchange, or sterically influenced organocuprate reactions—researchers can precisely dictate the position of substitution. The protocols and principles outlined in this guide provide a robust framework for accessing a diverse array of C2- and C4-substituted imidazoles, paving the way for the discovery of novel therapeutics and advanced materials.
References
Schnürch, M., et al. (2011). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis, 2011(19), 3085-3096. [Link]
Yang, X., & Knochel, P. (2006). Selective functionalization of imidazoles via an iodine–copper exchange reaction. Chemical Communications, (20), 2170-2172. [Link]
Verma, A., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. ResearchGate. [Link]
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]
University of Vienna. Base catalysed halogen dance reactions. University of Vienna server. [Link]
Yang, X., & Knochel, P. (2006). Selective functionalization of imidazoles via an iodine-copper exchange reaction. PubMed, 16703144. [Link]
Yang, X., & Knochel, P. (2006). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
Sato, M., et al. (2024). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical & Pharmaceutical Bulletin, 72(12), 1061-1064. [Link]
Wikipedia. (2023). Halogen dance rearrangement. Wikipedia, The Free Encyclopedia. [Link]
American Chemical Society. (2021). Synthesis of imidazole fused natural products and bioactive compounds. ACS Publications. [Link]
Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Researcher.Life. [Link]
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]
Sharma, U., et al. (2020). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles. ChemRxiv. [Link]
Miralles, S., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]
Request PDF. (2019). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate. [Link]
Request PDF. (2020). Rhodium(III)-Catalyzed Regioselective C(sp2)-H Activation of Indoles at C4-Position with Iodonium Ylides. ResearchGate. [Link]
Bakos, E., et al. (2022). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. Molecules, 27(24), 8887. [Link]
Request PDF. (2018). Selective Lithiation of 2,4-Lutidine: Role of Transition States of Lithium Dialkylamides. ResearchGate. [Link]
Zhang, Y., et al. (2024). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]
Request PDF. (2024). Selective difunctionalization at the C2 and C3 sites of indoles utilizing halonium ion intermediates. ResearchGate. [Link]
Degennaro, L., et al. (2014). Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics. Organic & Biomolecular Chemistry, 12(42), 8490-8503. [Link]
Coldham, I., et al. (2013). α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. Organic & Biomolecular Chemistry, 11(5), 833-840. [Link]
O'Brien, M. A., & Katritzky, A. R. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8517-8524. [Link]
Wagschal, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications, 11(1), 4443. [Link]
Sun, C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
Wagschal, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. PubMed, 32895371. [Link]
Request PDF. (2021). Transition Metal-Catalyzed Regioselective Functionalization of Carbazoles and Indolines with Maleimides. ResearchGate. [Link]
Reddy, R. P., et al. (2015). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 13(28), 7710-7720. [Link]
Imramovský, A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
Chen, J., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153685. [Link]
Daïch, A., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2755. [Link]
Capriati, V., et al. (2005). Directed ortho lithiation of N-alkylphenylaziridines. Organic Letters, 7(17), 3749-3752. [Link]
procedure for alkylation of diiodo-methyl-imidazole
Application Note & Protocol Guide Strategic N-Alkylation of Diiodo-Methyl-Imidazoles: Mechanisms, Protocols, and Optimization for Pharmaceutical Scaffolds Abstract The N-alkylation of substituted imidazoles is a fundamen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Strategic N-Alkylation of Diiodo-Methyl-Imidazoles: Mechanisms, Protocols, and Optimization for Pharmaceutical Scaffolds
Abstract
The N-alkylation of substituted imidazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse molecular architectures with modulated biological activities.[1] Diiodo-methyl-imidazole derivatives are particularly valuable as synthetic intermediates; the nitrogen atom provides a site for introducing pharmacokinetic-modulating alkyl groups, while the iodine atoms serve as versatile handles for subsequent functionalization, such as cross-coupling reactions.[1] This guide provides a comprehensive overview of the principles and detailed experimental protocols for the N-alkylation of diiodo-methyl-imidazoles, designed for researchers in drug development and synthetic organic chemistry. We delve into the mechanistic rationale behind procedural choices, offer two distinct protocols based on reaction conditions, and provide troubleshooting insights to ensure reproducible and high-yield synthesis.
Mechanistic Principles and Regioselectivity
The N-alkylation of an imidazole derivative is a classic nucleophilic substitution reaction (SN2). The process is initiated by the deprotonation of the imidazole N-H proton by a suitable base, generating a nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.[1]
For an unsymmetrically substituted starting material like 4,5-diiodo-2-methyl-1H-imidazole, the two nitrogen atoms are chemically distinct, leading to the potential formation of two regioisomers. The regiochemical outcome is governed by a combination of electronic and steric factors.[2]
Electronic Effects : The two iodine atoms are strongly electron-withdrawing, which decreases the electron density of the entire imidazole ring and increases the acidity of the N-H proton.[1][2] This deactivation makes the imidazolide anion less nucleophilic than that of unsubstituted imidazole, but the reaction is still highly feasible. The electron-withdrawing nature of the substituents renders the remote nitrogen atom the primary site for electrophilic attack.[2]
Steric Effects : The steric hindrance created by the substituents on the imidazole ring and the bulkiness of the alkylating agent play a significant role.[2] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.
General Reaction Mechanism
Below is a generalized schematic of the N-alkylation process, illustrating the key steps of deprotonation and nucleophilic attack.
Caption: General mechanism for base-mediated N-alkylation of imidazole.
Critical Parameters and Experimental Choices
The success and selectivity of the alkylation reaction depend critically on the choice of base, solvent, and temperature.
Parameter
Choice & Rationale
Base
Strong Base (e.g., Sodium Hydride, NaH): Used in anhydrous polar aprotic solvents like DMF or THF.[3] NaH irreversibly deprotonates the imidazole, driving the reaction to completion. This is ideal for less reactive alkylating agents or when rapid reaction is desired. Causality: Complete deprotonation generates the maximum concentration of the nucleophilic anion at the outset. Weak Base (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): Used in solvents like acetonitrile or acetone.[1][4] These bases establish an equilibrium, generating the imidazolide anion in situ. This method is milder, safer, and often sufficient for reactive alkylating agents like methyl iodide or benzyl bromide. Causality: The reaction proceeds under less harsh conditions, minimizing potential side reactions.
Solvent
Polar Aprotic (e.g., DMF, Acetonitrile, THF): These solvents are preferred as they effectively solvate the cation of the base (e.g., Na⁺, K⁺) without interfering with the nucleophilicity of the imidazolide anion.[1][3] Anhydrous conditions are essential when using strong, water-reactive bases like NaH.
Alkylating Agent
Alkyl Halides (R-X): The reactivity order is I > Br > Cl. Primary alkyl halides are most effective.[5] For methylation, methyl iodide or the less volatile dimethyl sulfate can be used.[3] Equivalents: Typically, 1.1 to 1.2 equivalents are used to ensure complete consumption of the starting imidazole.[1]
Temperature
Reactions are often initiated at 0 °C, especially during the addition of a strong base to control exothermic reactions, and then warmed to room temperature or heated to drive the reaction to completion.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable; handle with extreme care under an inert atmosphere.
Protocol 1: Mild Alkylation using Potassium Carbonate
This protocol is a robust and safe method suitable for reactive primary alkyl halides.
To a dry round-bottom flask equipped with a magnetic stir bar, add 4,5-diiodo-2-methyl-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1-0.2 M concentration relative to the imidazole).
With vigorous stirring, add the alkylating agent (1.2 eq) to the suspension at room temperature.[1]
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.
Monitor the reaction progress by TLC until the starting material is consumed.[1]
Once complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.[1]
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.[1]
Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and then brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography.
Protocol 2: Strong Base Alkylation using Sodium Hydride (NaH)
This protocol is employed for less reactive alkylating agents or when a faster reaction rate is required. It must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
4,5-Diiodo-2-methyl-1H-imidazole (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)[3]
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate
Deionized Water & Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel
Procedure:
Under an inert atmosphere, add 4,5-diiodo-2-methyl-1H-imidazole (1.0 eq) to a dry, three-necked round-bottom flask equipped with a stir bar and septum.
Add anhydrous DMF via syringe to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
CAREFULLY add the sodium hydride (1.1 eq) portion-wise to the stirred solution.[3] (Note: Hydrogen gas evolution will occur).
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.[3]
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.[3]
CAUTIOUSLY quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH.
Extract the aqueous layer with ethyl acetate (3x).[3]
Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous sodium sulfate.[3]
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography.
General Workflow and Data Presentation
A systematic workflow is essential for successful synthesis and purification.
Experimental Synthesis Workflow
Caption: Standard workflow from reaction setup to product characterization.
Table of Protocol Comparison
Feature
Protocol 1 (K₂CO₃)
Protocol 2 (NaH)
Base Strength
Weak
Strong
Safety
Relatively safe, no gas evolution
Requires inert atmosphere; H₂ gas evolved; reacts with water
Solvent
Acetonitrile, Acetone
Anhydrous DMF, THF
Reaction Rate
Slower, may require heating
Faster, often proceeds at room temperature
Best For
Reactive alkyl halides (e.g., MeI, BnBr)
Less reactive alkyl halides; when rapid completion is needed
Work-up
Simple filtration and extraction
Requires careful quenching step
Characterization
The identity and purity of the final N-alkylated diiodo-methyl-imidazole should be confirmed using standard spectroscopic methods.
¹H NMR: The proton NMR spectrum will confirm the addition of the alkyl group. Key signals include the new peaks corresponding to the protons of the added alkyl chain and the disappearance of the broad N-H proton signal from the starting material.[6]
¹³C NMR: Will show new signals for the carbons of the N-alkyl group.
Mass Spectrometry (MS): Will confirm the molecular weight of the product, corresponding to the addition of the alkyl group to the starting imidazole.
References
Sánchez-Migallón, A. et al. (1991). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]
Dagousset, G. et al. (2023). The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate. Chemistry – A European Journal. [Link]
Zhilitskaya, L. et al. (2015). Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane. Chemistry of Heterocyclic Compounds. [Link]
Organic Chemistry Portal. Synthesis of imidazoles. [Link]
Technical Support Center: Purification of Imidazole Derivatives
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for a common challenge in the synthesis of imidazole-containing compounds: the removal of unreact...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for a common challenge in the synthesis of imidazole-containing compounds: the removal of unreacted iodine from reaction mixtures. The following question-and-answer-based guide is designed to provide you with both practical, step-by-step protocols and the underlying chemical principles to address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Question 1: The characteristic purple/brown color of iodine (I₂) persists in my reaction mixture after the iodination of imidazole. What is the standard procedure for removing it?
This is a common observation and is typically resolved by quenching the excess iodine with a reducing agent. The most widely used and cost-effective method is the addition of an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Underlying Chemistry: Sodium thiosulfate reduces molecular iodine (I₂) to colorless iodide ions (I⁻). In this redox reaction, the thiosulfate ion is oxidized to the tetrathionate ion (S₄O₆²⁻).
The balanced chemical equation for this reaction is:
2Na₂S₂O₃(aq) + I₂(aq) → Na₂S₄O₆(aq) + 2NaI(aq)
Step-by-Step Quenching Protocol:
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For a 100 mL solution, dissolve 10 g of Na₂S₂O₃ in 90 mL of deionized water.
Quenching: While stirring the reaction mixture, add the 10% sodium thiosulfate solution dropwise. Continue the addition until the characteristic brown/purple color of the iodine disappears. The solution should become colorless.
Extraction: Once the color has dissipated, proceed with a standard aqueous workup. Typically, this involves diluting the reaction mixture with water and extracting the desired imidazole product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Washing: The organic layer should be washed with brine (saturated aqueous NaCl solution) to remove any remaining water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo to isolate the crude product.
Question 2: I've added a significant amount of sodium thiosulfate solution, but a faint yellow tint remains. What could be the issue, and how do I resolve it?
A persistent yellow color after quenching with sodium thiosulfate can be due to several factors. It's crucial to diagnose the cause to apply the correct remedy.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Action
Insufficient Quenching Agent
The stoichiometry of the reaction requires two moles of sodium thiosulfate for every mole of iodine. It's possible that the amount of iodine in the reaction was underestimated.
Add more 10% sodium thiosulfate solution until the yellow color disappears.
Formation of Colored Impurities
The reaction may have produced colored byproducts that are not related to iodine.
Proceed with the workup and purification (e.g., column chromatography, recrystallization). The colored impurities will likely be separated from the desired product.
pH of the Solution
The stability of the thiosulfate ion is pH-dependent. In acidic conditions, it can disproportionate to sulfur and sulfur dioxide, which may not effectively quench the iodine.
Check the pH of the reaction mixture. If it is acidic, consider carefully adding a dilute aqueous base (e.g., 1M NaOH) to neutralize it before adding more thiosulfate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a persistent yellow color after quenching.
Question 3: My iodo-imidazole product has significant water solubility. How can I effectively remove iodine without extensive loss of my product during aqueous workup?
This is a common challenge, especially with highly polar or functionalized imidazole derivatives. In such cases, minimizing the aqueous volume and considering alternative workup procedures is key.
Strategies for Water-Soluble Products:
Saturated Quenching Solution: Instead of a 10% sodium thiosulfate solution, use a saturated aqueous solution to minimize the amount of water added to the reaction mixture.
Solid Sodium Thiosulfate: In some cases, solid sodium thiosulfate pentahydrate can be added directly to the reaction mixture, although this may lead to a heterogeneous mixture and slower quenching.
Alternative Reducing Agents: Consider using a reducing agent that generates byproducts that are easily removed. For example, a gentle stream of sulfur dioxide (SO₂) gas can be bubbled through the reaction mixture. The resulting iodide can then be removed by filtration if it precipitates, or by a minimal aqueous wash.
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its partitioning into the organic layer.
Continuous Liquid-Liquid Extraction: For particularly valuable or highly water-soluble products, continuous liquid-liquid extraction can be an effective, albeit more complex, method to ensure complete recovery of the product from the aqueous phase.
Question 4: Are there any alternative quenching agents to sodium thiosulfate? My starting material or product might be sensitive to sulfur-based reagents.
While sodium thiosulfate is the most common choice, other reducing agents can be employed if there are concerns about compatibility.
Alternative Quenching Agents:
Quenching Agent
Chemical Formula
Advantages
Disadvantages
Sodium Sulfite
Na₂SO₃
Readily available and effective.
Can also act as a nucleophile, potentially leading to side reactions.
Sodium Bisulfite
NaHSO₃
Similar to sodium sulfite.
Can create an acidic environment.
Ascorbic Acid (Vitamin C)
C₆H₈O₆
A mild and "green" reducing agent.
May require stoichiometric amounts and can be less efficient than thiosulfate.
Reaction with Ascorbic Acid:
Ascorbic acid reduces iodine to iodide, and in the process, it is oxidized to dehydroascorbic acid.
C₆H₈O₆ + I₂ → C₆H₆O₆ + 2HI
This method is particularly useful when avoiding inorganic salts is desirable.
Workflow for Selecting a Quenching Agent:
Caption: Decision-making process for selecting an appropriate quenching agent.
References
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
Optimization
Technical Support Center: Synthesis and Purification of Ethyl-Methyl-Imidazole Regioisomers
Welcome to the Technical Support Center for imidazole synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for the separation of ethyl-methyl-imidazole regioisomers, a common challenge fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for imidazole synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for the separation of ethyl-methyl-imidazole regioisomers, a common challenge for researchers in pharmaceutical development and materials science. This document is designed to move beyond simple instructions, offering expert insights into the causality behind experimental choices to empower you to resolve purification challenges effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the synthesis and separation of ethyl-methyl-imidazole regioisomers.
Q1: Which regioisomers are formed when synthesizing ethyl-methyl-imidazoles?
The ethylation of a methyl-substituted imidazole ring is a classic example of a reaction where regioselectivity is a primary concern. When starting with 4(5)-methylimidazole, which exists as a mixture of two tautomers, alkylation with an ethylating agent (e.g., bromoethane) typically yields a mixture of 1-ethyl-4-methylimidazole and 1-ethyl-5-methylimidazole. The ratio of these products can be influenced by reaction conditions such as the solvent, base, and temperature.
Q2: Why is the separation of 1-ethyl-4-methylimidazole and 1-ethyl-5-methylimidazole so challenging?
These two regioisomers are structurally very similar. They have the same molecular weight and elemental composition. Their close structural nature results in very similar physical properties, such as polarity and boiling points, making separation by standard laboratory techniques like distillation or chromatography difficult.
Q3: What analytical techniques are best for identifying and quantifying the isomers in my crude mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR: The chemical shifts of the protons on the imidazole ring are distinct for each isomer. By integrating the signals corresponding to a specific proton on each isomer, you can determine their relative ratio in the mixture.
¹³C NMR: This technique provides complementary information, showing distinct signals for each carbon atom in the two isomers, further confirming their identity.[1][2]
GC-MS (Gas Chromatography-Mass Spectrometry): While the mass spectra of the isomers will be identical, their slight differences in polarity can sometimes lead to baseline or partial separation on a GC column, allowing for quantification if calibrated.
Q4: I'm struggling to get good separation on my silica TLC plate. What can I do?
If your spots are inseparable on a standard silica TLC plate, you have several options[3]:
Solvent System Optimization: Systematically screen a wide range of solvent systems. Start with a common mobile phase like dichloromethane/methanol and adjust the ratio. Sometimes, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve separation by deactivating acidic sites on the silica and reducing peak tailing.
Alternative Stationary Phases: Try TLC plates with different stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica. Reversed-phase (C18) plates are also an excellent option to explore, using polar mobile phases like acetonitrile/water.[3]
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation and method development, HPLC is superior. Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for separating polar compounds like imidazoles.[4][5]
Visual Guide 1: Synthesis Pathway of Regioisomers
The following diagram illustrates the common synthetic route leading to a mixture of 1-ethyl-4-methylimidazole and 1-ethyl-5-methylimidazole from the alkylation of 4(5)-methylimidazole.
Technical Support Center: Troubleshooting Low Conversion Rates in Imidazole Coupling Reactions
Welcome to the Technical Support Center for imidazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for imidazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in these critical synthetic transformations. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My imidazole N-arylation (Buchwald-Hartwig or Chan-Lam type) has stalled or is giving very low yield. What are the first things I should check?
A1: Low conversion in N-arylation reactions of imidazoles often stems from a few common culprits. Before delving into more complex optimizations, start with a systematic check of the fundamentals.
Initial Troubleshooting Workflow:
A step-by-step initial diagnostic workflow.
Purity of Starting Materials and Solvents : Impurities in your imidazole or aryl halide can poison the catalyst.[1] Ensure they are pure and dry. Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate palladium catalysts.[2]
Catalyst and Ligand Integrity :
Palladium-catalyzed (Buchwald-Hartwig): Palladium(0) species are prone to oxidation. Use fresh palladium precursors or pre-catalysts.[3] Phosphine ligands, especially electron-rich ones, can be air-sensitive.[4]
Base Selection and Solubility : The base plays a crucial role. For Buchwald-Hartwig reactions, common bases include Cs₂CO₃, K₂CO₃, and K₃PO₄.[6] For Chan-Lam couplings, bases like K₂CO₃ are also frequently used.[7] The solubility of the base can be a significant factor; sometimes, a seemingly subtle change can have a large impact.[8][9] The use of additives like poly(ethylene glycol) (PEG) can increase the solubility of carbonate bases in organic media, thereby accelerating the reaction.[10]
Inert Atmosphere : Maintaining a strict inert atmosphere (Argon or Nitrogen) is paramount, especially for palladium-catalyzed reactions, to prevent catalyst deactivation.[2]
Q2: I'm struggling with catalyst selection for my imidazole coupling. How do I choose between a copper and a palladium catalyst?
A2: The choice between copper and palladium is a critical decision point and depends heavily on the specific substrates and desired reaction conditions.
Lower cost, often greater tolerance to functional groups, and can be run under milder conditions.[14][15] Effective for N-arylation of imidazoles where palladium catalysts may show poor generality.[10]
Can require higher catalyst loadings, sometimes needs stoichiometric amounts in classical Ullmann conditions, and reaction rates can be slower.
Expert Insight : While palladium catalysis has seen extensive development with a wide array of sophisticated phosphine ligands, copper-based systems often provide the most effective and general catalysts for the N-arylation of imidazoles.[10]
Q3: My reaction is sluggish despite using the correct catalyst system. How can I optimize the reaction conditions to improve the conversion rate?
A3: Optimizing reaction parameters is key when facing a sluggish reaction. A systematic approach, such as Design of Experiments (DoE), can be more efficient than the traditional "one variable at a time" (OVAT) method.[16]
Key Parameters for Optimization:
Interconnected parameters for reaction optimization.
Ligand Selection (Especially for Palladium) : The choice of ligand is arguably the most critical parameter in Buchwald-Hartwig aminations.[4] For imidazoles, which can be challenging substrates, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[6][17] For copper-catalyzed reactions, simple and inexpensive ligands like 1,10-phenanthroline derivatives or even amino acids can significantly accelerate the reaction.[10][14][18]
Solvent Effects : The solvent impacts the solubility of the reagents and the stability of catalytic intermediates.[19]
Aprotic Polar Solvents : DMSO and DMF are often excellent choices for copper-catalyzed N-arylations, sometimes allowing for lower reaction temperatures.[8][9]
Ethereal Solvents : Dioxane and THF are commonly used, particularly in palladium-catalyzed reactions.[7]
Aromatic Hydrocarbons : Toluene is a standard solvent for many Buchwald-Hartwig reactions.[6]
The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[20][21]
Temperature : While many modern protocols aim for milder conditions, increasing the temperature can overcome high activation barriers for challenging substrates.[9][10] For instance, couplings with aryl bromides often require higher temperatures than with aryl iodides.[10] Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.
Base and Additives : The strength and solubility of the base are critical.[8] In some cases, using a soluble organic base or adding a phase-transfer catalyst can be beneficial.[10][22]
Q4: I am observing significant side product formation. What are the common side reactions in imidazole couplings, and how can I mitigate them?
A4: Side product formation can significantly reduce the yield of your desired product. Understanding the potential side reactions is the first step to suppressing them.
Homocoupling of Aryl Halide : This is a common side reaction, especially at higher temperatures. Using a more active catalyst system or lower temperatures can sometimes minimize this.
Reduction of the Aryl Halide (Hydrodehalogenation) : This can occur in the presence of a hydrogen source. Ensuring anhydrous conditions and a robust inert atmosphere is crucial.
N-Alkylation/Arylation of Ligands : In some cases, the ligand itself can react. This is more common with certain ligand types and can be influenced by the choice of base.[10]
Formation of Regioisomers : For substituted imidazoles, coupling can sometimes occur at different nitrogen atoms, leading to a mixture of products. Protecting one of the nitrogen atoms can enforce regioselectivity.[23]
Inhibition by Product or Starting Material : The imidazole starting material or the N-arylated product can sometimes coordinate to the metal center and inhibit the catalytic cycle.[2][12] This can be a reason for reactions stalling at incomplete conversion. Adjusting the catalyst loading or ligand-to-metal ratio might help.
Q5: My reaction seems to have worked, but I'm having trouble purifying the product and removing residual imidazole. What are the best practices for work-up and purification?
A5: Proper work-up and purification are essential for obtaining your final product in high purity.
Standard Work-up and Purification Protocol:
Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. If a heterogeneous base was used, it can often be removed by filtration.[7]
Aqueous Extraction :
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
Wash with water and brine to remove inorganic salts.[7]
To remove unreacted imidazole, an acidic wash (e.g., dilute HCl) can be effective, as it will protonate the basic imidazole and move it into the aqueous layer.[24][25]
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[1]
Chromatography : Purify the crude product by column chromatography on silica gel to separate the desired product from any remaining starting materials or side products.
Crystallization : If the product is a solid, crystallization can be an excellent final purification step.[26]
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed N-Arylation of Imidazole (Chan-Lam Type)
This protocol is a general starting point and may require optimization for specific substrates.
To a reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., a 1,10-phenanthroline derivative, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[10][14]
Add the imidazole (1.2 equiv.) and the aryl halide (1.0 equiv.).[24]
Add the anhydrous, degassed solvent (e.g., DMSO, butyronitrile, or NMP).[8][14]
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-130 °C).[10][24]
Stir the reaction for the specified time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature and proceed with the work-up as described in Q5.[7]
Protocol 2: General Procedure for a Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Type)
This protocol is a general starting point and should be optimized for specific substrates.
In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to a dry reaction vessel.[6][27]
Add the imidazole (1.2 equiv.) and the aryl halide (1.0 equiv.).
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).[6]
Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and proceed with the work-up as described in Q5.
References
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles | Organic Letters - ACS Publications. [Link]
Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions - Scirp.org. [Link]
Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions - Semantic Scholar. [Link]
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link]
Large-scale reaction of N-arylation of imidazole with iodobenzene in water - ResearchGate. [Link]
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. [Link]
65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. [Link]
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. [Link]
Removal of Imidazole from my crude product solution : r/chemistry - Reddit. [Link]
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. [Link]
Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [Link]
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF - ResearchGate. [Link]
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [Link]
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC. [Link]
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. [Link]
Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. [Link]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Halogenated Imidazoles
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Halogenated imidazoles, a significant class o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Halogenated imidazoles, a significant class of compounds in medicinal chemistry, present unique challenges in their analytical characterization. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the imidazole ring can significantly alter the molecule's physicochemical properties, impacting its chromatographic behavior. This guide provides an in-depth, experience-driven approach to developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these complex molecules. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring your methods are not only effective but also self-validating.
The Critical Role of Purity Analysis for Halogenated Imidazoles
The presence of impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage. For halogenated imidazoles, potential impurities can include starting materials, intermediates, by-products (such as positional isomers), and degradants formed through processes like oxidation, hydrolysis, or photolysis.[1][2] A well-developed HPLC method must be able to separate the parent compound from all potential impurities, ensuring accurate quantification and, consequently, the safety and potency of the final drug product.
Strategic Approach to HPLC Method Development
A systematic and scientifically sound approach is paramount for the successful development of an HPLC method for halogenated imidazoles. The following workflow outlines a logical progression from initial compound characterization to a fully validated method.
Caption: A logical workflow for systematic HPLC method development.
The Cornerstone of Separation: Stationary Phase Selection
The choice of stationary phase is arguably the most critical factor in achieving the desired separation of halogenated imidazoles from their impurities. While the C18 (octadecyl) column is a workhorse in reversed-phase chromatography, its reliance primarily on hydrophobic interactions can be insufficient for resolving closely related halogenated compounds.[3][4]
Comparing C18 and Pentafluorophenyl (PFP) Stationary Phases
Pentafluorophenyl (PFP) stationary phases offer a unique and often superior alternative for the analysis of halogenated compounds.[5][6][7] The electron-rich fluorine atoms on the phenyl ring of the PFP ligand provide multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, pi-pi, and ion-exchange interactions. These additional interactions can be particularly effective in differentiating between halogenated isomers or separating the parent drug from a dehalogenated impurity.[8][9]
Feature
C18 (Octadecyl)
PFP (Pentafluorophenyl)
Rationale for Halogenated Imidazoles
Primary Interaction
Hydrophobic
Hydrophobic, Dipole-Dipole, π-π, Ion-Exchange
PFP's multiple interaction modes provide greater selectivity for polar and aromatic halogenated compounds.[5][7]
Selectivity for Isomers
Often limited
Excellent
PFP phases can differentiate between positional isomers of halogenated compounds due to subtle differences in their electronic and spatial arrangements.[10]
Retention of Polar Compounds
Can be poor
Enhanced
The polarizability of the PFP phase can improve the retention of more polar halogenated imidazoles and their degradation products.
PFP is a specialized phase that often provides the necessary selectivity for challenging separations of halogenated molecules.[6]
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity
The mobile phase, working in concert with the stationary phase, dictates the retention and elution of analytes.[11][12] For halogenated imidazoles, careful optimization of the mobile phase composition is crucial for achieving optimal resolution.
Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their choice can significantly impact selectivity. Acetonitrile is generally a stronger solvent and can provide sharper peaks, while methanol can offer different selectivity due to its hydrogen-bonding capabilities. A systematic approach involves running initial gradients with both solvents to determine which provides a better initial separation.
pH and Buffers
The imidazole moiety has a pKa of approximately 7, meaning its ionization state is highly dependent on the mobile phase pH. Operating at a pH at least 2 units away from the pKa of the analyte and its impurities ensures consistent retention and good peak shape. For basic halogenated imidazoles, a low pH mobile phase (e.g., pH 2.5-3.5) will ensure the analytes are in their protonated, more polar form. The use of a buffer (e.g., phosphate or formate) is essential to maintain a constant pH throughout the analysis.
Experimental Protocol: A Comparative Study
The following protocol outlines a comparative study to evaluate the performance of a C18 and a PFP column for the purity analysis of a hypothetical halogenated imidazole, "Halo-imidazole," and its potential dehalogenated impurity.
Sample and Standard Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Halo-imidazole reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
Impurity Stock Solution (1 mg/mL): Accurately weigh 10 mg of the dehalogenated impurity reference standard and dissolve in 10 mL of the same solvent.
Working Standard Solution (100 µg/mL): Dilute the Halo-imidazole stock solution 1:10 with the mobile phase.
Spiked Sample Solution: Prepare a solution of Halo-imidazole at 100 µg/mL and spike it with the dehalogenated impurity to a final concentration of 0.1% (w/w) relative to the main component.
HPLC Conditions
Parameter
Condition A: C18 Column
Condition B: PFP Column
Column
C18, 4.6 x 150 mm, 3.5 µm
PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
0.1% Formic Acid in Acetonitrile
Gradient
10-90% B over 20 minutes
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temperature
30 °C
30 °C
Detection Wavelength
220 nm (or λmax of Halo-imidazole)
220 nm (or λmax of Halo-imidazole)
Injection Volume
10 µL
10 µL
Expected Comparative Data
Analyte
Column
Retention Time (min)
Resolution (Rs)
Tailing Factor (Tf)
Dehalogenated Impurity
C18
8.5
1.2
1.3
Halo-imidazole
C18
8.9
-
1.1
Dehalogenated Impurity
PFP
9.2
2.5
1.1
Halo-imidazole
PFP
10.5
-
1.0
The expected data illustrates that while the C18 column provides some separation, the resolution between the parent compound and its dehalogenated impurity is likely to be insufficient for robust quantification. The PFP column, with its alternative selectivity, is expected to provide baseline resolution (Rs > 2.0), making it the superior choice for this purity analysis.
The Importance of Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of method development.[13][14] They are used to demonstrate the specificity and stability-indicating nature of the HPLC method. By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The HPLC method must be able to resolve the parent peak from all significant degradation products.
The imidazole ring can be susceptible to oxidation and photodegradation.[1][2] Therefore, it is crucial to perform these stress tests and ensure that any resulting degradants do not co-elute with the main peak or other known impurities.
Caption: A workflow for conducting forced degradation studies.
Chiral Separations: An Important Consideration
Many halogenated imidazole drugs are chiral and are often marketed as a single enantiomer. In such cases, the other enantiomer is considered an impurity. Chiral HPLC is necessary to separate the enantiomers. This typically involves the use of a chiral stationary phase (CSP), such as those based on derivatized cellulose or amylose.[15][16][17][18][19] The mobile phase for chiral separations often consists of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of halogenated imidazoles requires a deep understanding of chromatographic principles and the specific chemical nature of the analytes. While C18 columns are a good starting point, PFP columns often provide the necessary selectivity for resolving closely related halogenated compounds. A systematic approach to method development, including careful optimization of the mobile phase and comprehensive forced degradation studies, is essential for creating a method that is fit for its intended purpose. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently develop and validate HPLC methods that ensure the purity, safety, and efficacy of halogenated imidazole-based pharmaceuticals.
References
Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
Science.gov. (n.d.). column hplc separation: Topics by Science.gov. [Link]
Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]
Regalado, E. L., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
Waters. (n.d.). Rapid Method Development through Proper Column Selection. [Link]
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]
Google Patents. (n.d.).
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]
Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
Daicel Chiral Technologies. (2022). Daicel Chiral Technologies Announces the Launch of CHIRALPAK® IM. [Link]
ResearchGate. (2025). (PDF) The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. [Link]
Lin, C. E., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. PubMed. [Link]
Ali, O. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. [Link]
Ali, O. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. [Link]
CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
A Comparative Guide to the Spectroscopic Characterization of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole
This guide provides an in-depth analysis of the spectroscopic characterization of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole, a key intermediate in contemporary synthetic chemistry. Our objective is to present a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the spectroscopic characterization of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole, a key intermediate in contemporary synthetic chemistry. Our objective is to present a comprehensive framework for its identification and purity assessment, comparing its spectral features to logical structural analogs. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals who require rigorous and unambiguous molecular characterization.
Introduction: The Structural Significance of Iodinated Imidazoles
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a highly functionalized heterocyclic compound. The presence of two heavy iodine atoms on the imidazole core dramatically influences its electronic properties and reactivity, making it a valuable building block. However, these same features introduce distinct challenges and signatures in spectroscopic analysis. Understanding the influence of the ethyl group at the N1 position, the methyl group at C5, and the iodine atoms at the C2 and C4 positions is paramount for accurate characterization.
This guide will dissect the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will compare its predicted spectral data against its non-iodinated precursor, 1-ethyl-5-methyl-1H-imidazole, to provide a clear rationale for the observed spectral shifts and patterns. This comparative approach is crucial for validating the success of the iodination reaction and ensuring the purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon skeleton and proton environments.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble analogs.
¹H NMR Acquisition:
Acquire a standard proton spectrum with a spectral width of at least 12 ppm.
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Integrate all signals and determine coupling constants (J-values).
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum. This is essential to simplify the spectrum to single lines for each unique carbon atom.
Use a sufficient number of scans (often >1024) due to the low natural abundance of ¹³C.
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
¹H NMR: Comparative Analysis
The key to interpreting the ¹H NMR spectrum lies in understanding the electronic effects of the iodine substituents. Iodine is an electronegative atom, but its primary influence on the imidazole ring is through its anisotropic and heavy-atom effects.
Minor downfield shift due to the overall electron-withdrawing nature of the diiodo-substituted ring.
CH₃ (ethyl)
~1.4 ppm (triplet)
~1.5 ppm (triplet)
Minor downfield shift, electronically transmitted from the ring.
C-CH₃ (methyl)
~2.2 ppm (singlet)
~2.4 ppm (singlet)
Significant downfield shift due to the proximity of the deshielding iodine atom at the adjacent C4 position.
¹³C NMR: The Impact of the Heavy Atom
The effect of iodine on the ¹³C NMR spectrum is twofold: a direct and significant shielding effect on the carbon to which it is attached (the "heavy-atom effect"), and a deshielding effect on adjacent carbons.
Strong upfield (shielding) shift. This is the classic heavy-atom effect and is definitive proof of iodination at this position.
C4
~128 ppm
~95-105 ppm
Strong upfield (shielding) shift due to the heavy-atom effect of the directly attached iodine.
C5
~130 ppm
~135 ppm
Downfield (deshielding) shift caused by the electronic influence and proximity of the iodine atom at C4.
N-CH₂
~45 ppm
~47 ppm
Minor downfield shift.
CH₃ (ethyl)
~16 ppm
~17 ppm
Minor downfield shift.
C-CH₃
~12 ppm
~14 ppm
Minor downfield shift.
Workflow for NMR-Based Structural Confirmation
Figure 1. Workflow for NMR-based structural confirmation of di-iodination.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Isotopic Pattern
Mass spectrometry provides the definitive molecular weight of the target compound. For halogenated compounds, the isotopic pattern is a crucial piece of evidence. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to chlorinated or brominated analogs.
Experimental Protocol: MS Analysis
Ionization: Electrospray Ionization (ESI) is a robust method for this class of compounds, typically yielding the protonated molecular ion [M+H]⁺.
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is strongly recommended. This allows for the determination of the exact mass to within a few parts per million (ppm), enabling confirmation of the molecular formula.
Data Acquisition: Acquire a full scan spectrum in positive ion mode.
Expected Mass and Isotopic Signature
Molecular Formula: C₆H₈I₂N₂
Monoisotopic Mass: 361.8777 g/mol
Expected Ion (ESI+): [M+H]⁺ = 362.8850
The most telling feature in the mass spectrum will be the intense signal at m/z 362.8850. In contrast, the non-iodinated precursor (C₆H₁₀N₂) has a monoisotopic mass of 110.0844 g/mol ([M+H]⁺ = 111.0917). The mass shift of +251.7933 units (2 × I - 2 × H) is irrefutable evidence of successful di-iodination. The absence of a significant signal at m/z 111.0917 or at the mono-iodinated mass (~236.98) serves as a critical indicator of reaction completion and sample purity.
Figure 2. Mass shift relationship between precursor and product.
Infrared (IR) Spectroscopy: Functional Group Verification
While less specific than NMR or MS for overall structure, IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups and monitoring the reaction.
Experimental Protocol: IR Analysis
Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Comparative IR Analysis
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance
C-H stretch (aromatic/imidazole)
~3100 cm⁻¹
In the diiodo-product, the intensity of this band will be significantly reduced or absent compared to the precursor, which has two C-H bonds on the ring. This provides supporting evidence of substitution.
C-H stretch (aliphatic)
2850-3000 cm⁻¹
These bands, corresponding to the ethyl and methyl groups, should be present in both the precursor and the product, serving as an internal control.
C=N and C=C stretch (imidazole ring)
1500-1650 cm⁻¹
The exact position and intensity of these ring vibrations will shift upon iodination due to changes in mass and electronic distribution.
C-I stretch
500-600 cm⁻¹
A new band appearing in this far-IR region is a direct, albeit sometimes weak, indicator of the carbon-iodine bond formation.
Conclusion: A Multi-faceted Approach to Characterization
The unambiguous characterization of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole requires a synergistic application of multiple spectroscopic techniques.
NMR Spectroscopy provides the definitive structural fingerprint, with the absence of H2/H4 proton signals and the dramatic upfield shift of the C2/C4 carbon signals serving as conclusive proof of di-iodination.
High-Resolution Mass Spectrometry confirms the correct molecular formula via an exact mass measurement of the [M+H]⁺ ion at m/z 362.8850.
Infrared Spectroscopy offers rapid verification of the loss of aromatic C-H bonds and the presence of the core alkyl functional groups.
By comparing the data obtained for the final product against the known and predicted data for its non-halogenated precursors, researchers can build a robust and defensible case for the identity and purity of this valuable synthetic intermediate. This rigorous, multi-technique validation is the cornerstone of reliable and reproducible chemical science.
References
For the principles discussed in this guide, please refer to standard texts and resources on spectroscopic methods in organic chemistry. Authoritative online databases can provide reference spectra for related compounds.
Validation
A Guide to the Crystallographic Analysis of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole: A Methodological and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Clarity in Drug Discovery In the landscape of modern drug development and materials science, an unambiguous under...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Clarity in Drug Discovery
In the landscape of modern drug development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, governs a compound's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Halogenated imidazoles, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, which include antifungal, antibacterial, and anticancer properties.[1][2] The introduction of iodine atoms, as in the case of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole, can significantly influence molecular conformation and intermolecular interactions, such as halogen bonding, which can be exploited in rational drug design.
Experimental Protocol: From Powder to Publication-Ready Structure
The determination of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed 3D model. The following protocol outlines the key stages of single-crystal X-ray diffraction.
Part 1: Crystal Growth
The prerequisite for any crystallographic study is the availability of well-ordered single crystals of sufficient size and quality. For small organic molecules like 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole, several techniques can be employed:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and often determined empirically.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and leading to the formation of crystals.
Part 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with CCD or CMOS area detectors that efficiently collect the diffraction pattern.[4][5]
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop.
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer software is used to determine the unit cell parameters and to devise a strategy for collecting a complete dataset by rotating the crystal in the X-ray beam.
Data Integration and Scaling: The collected diffraction images are processed to measure the intensities of the reflections. These intensities are then corrected for various experimental factors and scaled.
Part 3: Structure Solution and Refinement
The integrated and scaled diffraction data are used to solve and refine the crystal structure.
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, the iodine atoms).
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[5]
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility.
The following diagram illustrates the comprehensive workflow of single-crystal X-ray diffraction:
Caption: Workflow of Single-Crystal X-ray Crystallography.
Comparative Analysis: Insights from Structurally Related Diiodoimidazoles
While the crystal structure of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is yet to be determined, we can gain valuable insights by examining the crystallographic data of related compounds. This comparative approach allows us to anticipate key structural features and understand the influence of different substitution patterns.
The molecular structure of the target compound is depicted below:
For comparison, we will consider the crystallographic data of two known diiodoimidazoles: 4,5-Diiodo-1H-imidazole and 4,5-Diiodo-2-phenyl-1H-imidazole.[6][7]
The analysis of the crystal structure of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole would focus on several key aspects in comparison to the known structures:
Molecular Conformation: The planarity of the imidazole ring and the orientation of the ethyl and methyl substituents would be of primary interest. In 4,5-Diiodo-2-phenyl-1H-imidazole, the phenyl ring is twisted relative to the imidazole ring, which can influence its biological activity.[6] The conformation of the ethyl group in the target molecule will be a key determinant of its overall shape.
Bond Lengths and Angles: Any significant deviations from standard bond lengths and angles within the imidazole ring could indicate electronic effects of the substituents. The C-I bond lengths will be of particular interest for understanding the nature of the halogen substitution.
Intermolecular Interactions: The absence of an N-H donor in the target compound precludes the formation of the N-H···N hydrogen bonds observed in the comparator structures.[6][7] Instead, the crystal packing is likely to be dominated by other non-covalent interactions. The presence of two iodine atoms makes the formation of I···I or I···N halogen bonds highly probable. These interactions are directional and can play a crucial role in the self-assembly of molecules in the solid state, influencing crystal morphology and properties.
Crystal Packing: The overall arrangement of molecules in the unit cell will determine the density and stability of the crystal. Understanding the packing motifs is essential for predicting and controlling the solid-state properties of the material.
The molecular structures of the comparator compounds are shown below:
Caption: Comparator Diiodoimidazole Structures.
Conclusion
While the crystal structure of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole remains to be elucidated, this guide provides a robust framework for its determination and analysis. By following the detailed experimental protocols for single-crystal X-ray diffraction and leveraging a comparative approach with known structures, researchers can unlock a wealth of information about this novel compound. The resulting structural data will be invaluable for understanding its chemical behavior and for guiding future efforts in the design and development of new therapeutic agents and advanced materials.
References
Kubicki, M., & Kod R., P. (2012). 4,5-Diiodo-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1439. [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Clegg, W., & Teat, S. J. (2012). Crystal structure determination by X-ray diffraction. In Molecular and Life Sciences: An Introduction for Everyone (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA.
Desiraju, G. R. (2013). Crystal engineering: a holistic view.
Brammer, L. (2004). Halogen bonding: a new interaction for crystal engineering. Dalton Transactions,(21), 3145-3157.
Fourmigué, M. (2009). Halogen bonding: a new tool for crystal engineering.
Dunitz, J. D. (2012). Thoughts on the meaning and significance of crystal structures. IUCrJ, 1(1), 1-8.
Bernstein, J. (2011). Polymorphism in molecular crystals. Oxford University Press.
Anthony, C. (2012). X-ray analysis and the structure of organic molecules. Cornell University Press.
Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
Woolfson, M. M. (1997). An introduction to X-ray crystallography. Cambridge university press.
Stout, G. H., & Jensen, L. H. (2012). X-ray structure determination: a practical guide. John Wiley & Sons.
Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford University Press.
Massa, W. (2013). Crystal structure determination. Springer Science & Business Media.
Zhang, L., & Wang, M. (2017). Biological activities of imidazole-containing compounds. Molecules, 22(12), 2097.
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Medicinal Chemistry Research, 22(12), 5637-5660.
A Senior Application Scientist's Guide to Handling 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole: A Proactive Safety Framework
Foreword: The compound 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a specialized reagent for which comprehensive, publicly available safety data is limited. This guide is therefore constructed upon a foundation of chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The compound 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a specialized reagent for which comprehensive, publicly available safety data is limited. This guide is therefore constructed upon a foundation of chemical analogy, drawing from the known hazards of the imidazole core, substituted imidazoles, and halogenated organic molecules.[1][2][3] Our directive is to establish a robust safety protocol that anticipates potential hazards, ensuring that operational procedures are grounded in a conservative, proactive safety culture. This document provides the essential framework for the safe handling, use, and disposal of this compound, empowering researchers to manage its risks effectively.
Hazard Analysis: A Structurally-Informed Risk Assessment
In the absence of specific toxicological data, we must infer the potential hazards from the compound's constituent parts. This approach is fundamental to responsible chemical hygiene.
The Imidazole Core: The imidazole ring system is known to be a skin and eye irritant, with some derivatives classified as corrosive, causing severe burns.[4][5] These compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][7]
Di-iodo Substitution: The presence of two iodine atoms significantly increases the molecule's molecular weight and introduces the hazards associated with halogenated organics. Such compounds can exhibit unknown long-term health effects, and their disposal requires specific protocols to prevent environmental release.[3] Inhalation of iodine-containing vapors or dust can cause severe irritation to the mucous membranes and respiratory tract.[6]
Overall Profile: Based on this composite structure, 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole must be treated as a substance that is potentially toxic if ingested or inhaled, a severe irritant to the skin and eyes, and may cause long-term health effects with repeated exposure.[4][6]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is considered, we must implement primary controls to minimize exposure potential. This is a non-negotiable first line of defense.
Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6][8] This is the most critical step in preventing inhalation exposure.
Designated Area: The section of the laboratory where this compound is handled must be clearly demarcated as a designated area.[8] Access should be limited to authorized personnel who are fully aware of the potential hazards.
Administrative Controls: Minimize the quantity of the chemical handled at any one time. All personnel must receive documented training on the specific procedures outlined in this guide before commencing work.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is critical and must be based on a conservative assessment of the potential hazards.
Body Part
PPE Recommendation
Specifications & Rationale
Hands
Double-gloved with chemical-resistant gloves.
Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves. The exact permeation time for this specific compound is unknown; double-gloving provides an added layer of protection against potential breakthrough and allows for safe removal of the contaminated outer glove.[9]
Eyes/Face
Chemical splash goggles and a full-face shield.
Goggles must provide a complete seal around the eyes to protect against dust and splashes. A full-face shield is mandatory when handling liquids or any quantity of solid that could become airborne, protecting the entire face from contact.[6][7][10]
Body
Chemical-resistant lab coat and apron.
A long-sleeved, fully-fastened lab coat is required. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier during liquid transfers.[3][9]
Respiratory
Use is contingent on engineering controls.
A respirator is generally not required if all work is performed within a certified fume hood. However, in the event of a spill or failure of the fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be necessary for emergency response.[3][6]
Feet
Closed-toe, chemical-resistant shoes.
Shoes must be made of a non-porous material to prevent absorption in the event of a spill. Fabric or mesh shoes are prohibited in the designated area.
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, sequential protocol minimizes the risk of error and exposure. The following workflow should be followed for every procedure involving this compound.